molecular formula C13H9NO3S B2480377 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1096955-27-9

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2480377
CAS RN: 1096955-27-9
M. Wt: 259.28
InChI Key: WCWZBYXPAOQEBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid often involves multi-step reactions starting from key intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone. These intermediates undergo reactions such as condensation with thiourea to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amines, which can then react with various aromatic aldehydes to give Schiff bases. Further treatment with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 yields thiazolidinone derivatives (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Molecular Structure Analysis

Spectroscopic and computational studies have provided insights into the molecular structure of compounds similar to this compound. Techniques such as FT-IR, FT-Raman, NMR, and UV–Vis spectral studies, alongside density functional theory (DFT) calculations, help elucidate the monomer and dimer structures, vibrational frequencies, and the effect of intermolecular interactions on the molecule's structure (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include the formation of Schiff bases and subsequent cyclization to yield thiazolidinone derivatives. These reactions are significant for modifying the chemical structure and potentially enhancing biological activity. The process involves the use of catalysts like anhydrous ZnCl2 and specific reagents such as thioacetic acid to achieve the desired chemical transformations (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Physical Properties Analysis

The physical properties of compounds like this compound can be studied through crystallography and spectroscopy. These studies reveal information about the compound's state, molecular interactions, and stability. Crystallographic studies help in understanding the three-dimensional arrangement of atoms within a compound, which is crucial for determining its physical properties and reactivity (A. Aydın et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds can be inferred from their reactivity, such as the ability to undergo various chemical reactions including condensation, cyclization, and Schiff base formation. These reactions are indicative of the compound's functional groups, such as acetic acid, benzofuran, and thiazole moieties, which play a critical role in its chemical behavior and potential biological activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Scientific Research Applications

Synthesis Protocols and Derivative Compounds The compound 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has been a key intermediate in synthesizing various biologically active derivatives. For instance, 1-(1-benzofuran-2-yl)-2-bromoethanone serves as a crucial intermediate in synthesizing thiazolidinone derivatives, which exhibit antimicrobial and analgesic activities (Bhovi et al., 2010). Similarly, 2-acetyl benzofuran has been used to synthesize derivatives with potential antimicrobial activities, with some compounds showing moderate effectiveness (Kumar & Karvekar, 2010).

Antimicrobial and Anti-HIV Properties A novel series of benzofuran derivatives exhibited antimicrobial, antifungal, and anti-HIV properties. Specific compounds within this series significantly reduced the viral cytopathic effect, indicating potential use in anti-HIV therapies (Rida et al., 2006). Another study synthesized imidazothiazole derivatives of benzofuran and found promising antimicrobial activities in some of the compounds, highlighting the therapeutic potential of these derivatives (Shankerrao et al., 2017).

Photophysical and Fluorescent Properties Derivatives of 2-(1-benzofuran-2-yl)quinoline have been synthesized for use as blue-green fluorescent probes. These compounds exhibit fluorescence in solution, with some emitting green light with high quantum yield, suggesting applications in fluorescence-based technologies and materials science (Bodke et al., 2013).

properties

IUPAC Name

2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWZBYXPAOQEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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